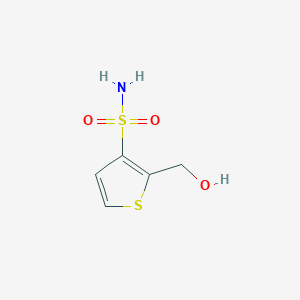

2-(Hydroxymethyl)thiophene-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)thiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2,7H,3H2,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODNYCRFXITGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558075 | |

| Record name | 2-(Hydroxymethyl)thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107142-08-5 | |

| Record name | 2-(Hydroxymethyl)thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxymethyl Thiophene 3 Sulfonamide and Structural Analogues

De Novo Synthesis of the Core Thiophene (B33073) Sulfonamide Scaffold

The assembly of the fundamental 2-(hydroxymethyl)thiophene-3-sulfonamide structure can be achieved through carefully orchestrated reaction sequences that introduce the required functionalities onto the thiophene ring.

Reductive Strategies for the Hydroxymethyl Moiety Introduction

A direct and efficient method for the introduction of the hydroxymethyl group at the C2 position of a pre-functionalized thiophene ring involves the reduction of a corresponding carboxylic acid ester. A notable example is the synthesis of this compound from methyl 3-aminosulfonylthiophene-2-carboxylate. In this process, the ester is treated with a reducing agent such as lithium borohydride (B1222165) in a suitable solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds under reflux conditions, followed by an aqueous workup and acidification to yield the desired product. This reductive approach is advantageous as it selectively reduces the ester functionality while preserving the sulfonamide group.

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| Methyl 3-aminosulfonylthiophene-2-carboxylate | Lithium borohydride | Tetrahydrofuran | Reflux | This compound | ~36% |

Functional Group Interconversions and Derivatization Approaches

Once the core this compound scaffold is in hand, a variety of chemical transformations can be employed to generate a diverse library of structural analogues. These modifications can be directed at the hydroxymethyl group, the sulfonamide nitrogen, or the thiophene ring itself.

Chemical Transformations of the 2-Hydroxymethyl Group

The primary alcohol of the 2-hydroxymethyl group is a versatile handle for further functionalization.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde (thiophene-2-carboxaldehyde) or a carboxylic acid (thiophene-2-carboxylic acid) using a range of oxidizing agents. wikipedia.orggatech.edu The choice of oxidant and reaction conditions determines the extent of oxidation. For example, mild oxidizing agents would favor the formation of the aldehyde, while stronger oxidants would lead to the carboxylic acid. wikipedia.orggatech.edu

Esterification: The alcohol can be readily converted to esters by reaction with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. organic-chemistry.orgyoutube.com This allows for the introduction of a wide variety of ester functionalities.

Etherification: Ether derivatives can be prepared by reacting the hydroxymethyl group with alkyl halides or other electrophiles under basic conditions.

N-Substitution and Modifications at the Sulfonamide Nitrogen

The sulfonamide nitrogen provides another site for structural diversification.

N-Alkylation: The sulfonamide can undergo N-alkylation with various alkylating agents, such as alkyl halides or alcohols, often in the presence of a base. sigmaaldrich.com For instance, manganese-catalyzed N-alkylation of sulfonamides using alcohols has been reported as an efficient method. wikipedia.org This "borrowing hydrogen" approach allows for the use of benzylic and primary aliphatic alcohols as alkylating agents. wikipedia.org

N-Arylation: While less common, N-arylation of sulfonamides can be achieved using activated aryl halides or through cross-coupling reactions.

Formation of N-Substituted Sulfonamides: A general approach involves the reaction of a substituted thiophene-2-carbonyl derivative with p-toluenesulfonyl chloride in the presence of a base like potassium carbonate to yield N-substituted p-toluene sulfonamides containing a thiophene moiety.

| Sulfonamide Type | Alkylating/Arylating Agent | Catalyst/Base | Product Type |

| Primary Sulfonamide | Alcohol | Manganese complex | N-Alkyl sulfonamide |

| Thiophene-2-carbonitrile derivative | p-Toluenesulfonyl chloride | Potassium carbonate | N-Substituted p-toluene sulfonamide |

Strategic Substitutions on the Thiophene Ring System

The thiophene ring itself can be further functionalized through electrophilic substitution reactions. The positions of substitution are directed by the electronic effects of the existing hydroxymethyl and sulfonamide groups.

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the thiophene ring can be accomplished using various halogenating agents. These halogenated derivatives can then serve as precursors for further cross-coupling reactions.

Nitration: Nitration of the thiophene ring can be achieved using standard nitrating agents, though the conditions must be carefully controlled to avoid oxidation of the hydroxymethyl group.

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the thiophene ring, providing another avenue for extending the molecular framework.

These synthetic strategies provide a versatile toolkit for the preparation of this compound and a wide array of its structural analogues, enabling the exploration of their chemical and biological properties.

Advanced Synthetic Techniques for Library Generation

The creation of compound libraries, a fundamental activity in drug discovery, necessitates the use of synthetic methodologies that are robust, versatile, and adaptable to automation. For the generation of a library based on the this compound scaffold, several advanced techniques can be envisioned and have been applied to similar heterocyclic systems. These methods include multi-component reactions, solid-phase synthesis, flow chemistry, and diversity-oriented synthesis.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are exceptionally well-suited for the rapid generation of compound libraries. An efficient method for synthesizing thiophene derivatives containing a p-toluenesulfonamide (B41071) has been reported, showcasing the potential of MCRs in this area. tandfonline.com

A plausible MCR strategy for the synthesis of analogues of this compound could be based on the Gewald reaction. This reaction traditionally involves the condensation of a ketone or aldehyde, a compound with an active methylene (B1212753) group, and elemental sulfur to produce a polysubstituted 2-aminothiophene. By employing a starting material that already contains the sulfonamide functionality or can be easily converted to it, a library of diverse thiophene-3-sulfonamides can be generated.

For instance, a four-component reaction could be designed using:

An α-hydroxy ketone or aldehyde to install the hydroxymethyl group or a protected precursor.

A cyanoacetamide derivative bearing a sulfonamide group.

A diverse set of aldehydes or ketones to introduce variability at other positions of the thiophene ring.

Elemental sulfur.

The following table illustrates a hypothetical library generation scheme using a multi-component reaction approach.

| Component A (α-Hydroxy Ketone) | Component B (Sulfonamide-bearing Acetonitrile) | Component C (Aldehyde/Ketone) | Resulting Thiophene-3-sulfonamide (B184289) Analogue |

| 1-Hydroxy-2-propanone | 2-Cyano-N-phenylmethanesulfonamide | Benzaldehyde | 2-(Hydroxymethyl)-4-phenyl-N-phenylthiophene-3-sulfonamide |

| 3-Hydroxy-2-butanone | 2-Cyano-N-methylmethanesulfonamide | Cyclohexanone | 2-(1-Hydroxyethyl)-N-methyl-4,5,6,7-tetrahydrobenzo[c]thiophene-3-sulfonamide |

| Glycolaldehyde | N-Benzyl-2-cyanoacetamide-sulfonamide | Acetophenone | N-Benzyl-2-(hydroxymethyl)-4-methyl-5-phenylthiophene-3-sulfonamide |

Solid-Phase Synthesis (SPS)

Solid-phase synthesis offers significant advantages for library generation, including the simplification of purification procedures, as excess reagents and by-products can be removed by simple washing of the solid support. While the direct solid-phase synthesis of this compound has not been extensively reported, methodologies for the solid-phase synthesis of related sulfonamides and pseudopeptides have been developed and can be adapted. diva-portal.org

A potential solid-phase strategy could involve the following steps:

Immobilization of a thiophene precursor onto a solid support (e.g., Wang resin, Rink amide resin). This precursor could be a thiophene-3-carboxylic acid, which is then coupled to the resin.

Conversion of a functional group on the thiophene ring to a sulfonamide. For example, a sulfonyl chloride can be introduced and subsequently reacted with a library of amines.

Modification of another position on the thiophene ring, for instance, the reduction of an ester or aldehyde at the 2-position to the desired hydroxymethyl group.

Cleavage of the final products from the solid support.

The table below outlines a possible solid-phase synthesis workflow for a library of thiophene-3-sulfonamide analogues.

| Resin-Bound Thiophene Precursor | Amine for Sulfonamidation | Final Product after Cleavage |

| Resin-2-(hydroxymethyl)thiophene-3-sulfonyl chloride | Aniline | 2-(Hydroxymethyl)-N-phenylthiophene-3-sulfonamide |

| Resin-2-(hydroxymethyl)thiophene-3-sulfonyl chloride | Benzylamine | N-Benzyl-2-(hydroxymethyl)thiophene-3-sulfonamide |

| Resin-2-(hydroxymethyl)thiophene-3-sulfonyl chloride | Morpholine | 4-(2-(Hydroxymethyl)thiophene-3-sulfonyl)morpholine |

Flow Chemistry

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, provides excellent control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This technology is increasingly being used for the generation of compound libraries due to its potential for automation, scalability, and improved safety. thieme.de

A flow chemistry setup for the synthesis of this compound analogues could involve multiple packed-bed reactors containing immobilized reagents or catalysts. For example, a stream containing a thiophene precursor could be passed through a column containing a solid-supported sulfonating agent, followed by a column with an immobilized reducing agent to form the hydroxymethyl group. A library of amines could then be introduced in a parallel fashion to generate the corresponding sulfonamides.

A modular flow synthesis platform could be designed as follows:

Module 1: A heated flow reactor for the initial thiophene ring formation (e.g., a continuous-flow Gewald reaction).

Module 2: A packed-bed reactor with a solid-supported chlorosulfonating agent.

Module 3: A parallel set of reactors where the effluent from Module 2 is mixed with a library of amines.

Module 4: A packed-bed reactor containing an immobilized reducing agent (e.g., a polymer-supported borohydride) to convert a precursor at the 2-position to the hydroxymethyl group.

Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis aims to generate a library of structurally diverse and complex molecules from a common starting material through a series of branching reaction pathways. This approach is particularly powerful for exploring novel chemical space. The development of a DOS strategy for thiophene-3-sulfonamide analogues could start from a highly functionalized thiophene core.

An example of a DOS approach could begin with a 2-formyl-3-sulfonyl chloride thiophene derivative. This central intermediate could then be subjected to a variety of transformations in a parallel format:

Pathway A: Reaction of the sulfonyl chloride with a library of primary and secondary amines, followed by reduction of the aldehyde to the hydroxymethyl group.

Pathway B: Reduction of the aldehyde to the hydroxymethyl group, followed by reaction of the sulfonyl chloride with a diverse set of nucleophiles.

Pathway C: Oxidative conversion of the aldehyde to a carboxylic acid, followed by amide coupling with a library of amines, and subsequent reaction of the sulfonamide moiety.

Pathway D: Olefination reactions of the aldehyde to introduce further diversity, followed by manipulation of the sulfonamide group.

This strategy allows for the generation of a wide array of analogues with variations at multiple points of the thiophene scaffold, thereby maximizing the structural diversity of the resulting library.

Pharmacological Investigations and Biological Activities of 2 Hydroxymethyl Thiophene 3 Sulfonamide Analogues

Enzyme Inhibition and Modulatory Actions

Thiophene-based sulfonamides have demonstrated a broad spectrum of inhibitory activities against several key enzymes implicated in a variety of physiological and pathological processes. The inherent structural characteristics of the thiophene (B33073) ring, combined with the well-established enzyme-binding properties of the sulfonamide group, make these analogues versatile candidates for drug design and discovery.

Carbonic Anhydrase (CA) Inhibition Profile

Thiophene sulfonamides are well-documented as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Research has consistently shown that thiophene-based sulfonamides can effectively inhibit various human (h) carbonic anhydrase isoforms, with a notable focus on the cytosolic isoforms hCA I and hCA II. Studies have reported a wide range of inhibitory potencies, with some analogues demonstrating activity in the low nanomolar range.

For instance, a series of benzo[b]thiophene-5- and 6-sulfonamide derivatives were tested for their interaction with hCA I and hCA II. The unsubstituted sulfonamides in this series displayed significant inhibition, with inhibition constants (Kᵢ) in the range of 63-138 nM for hCA I and a more potent 6.3-8.8 nM for hCA II. nih.gov Similarly, another investigation of various thiophene-based sulfonamides revealed IC₅₀ values ranging from 69 nM to 70 µM against hCA I and 23.4 nM to 1.405 µM against hCA II. nih.govacs.org The corresponding Kᵢ values were found to be between 66.49 nM and 234.99 µM for hCA I, and between 74.88 nM and 38.04 µM for hCA II. nih.govacs.org

Furthermore, 2-thiophene-sulfonamides incorporating 1-substituted aryl-1,2,3-triazolyl moieties were shown to be medium-to-weak inhibitors of hCA I (Kᵢs of 224–7544 nM), but highly effective, low nanomolar inhibitors of hCA II (Kᵢs of 2.2–7.7 nM). nih.gov These findings highlight the differential inhibitory effects of these analogues on various CA isoforms.

Table 1: Inhibitory Activity of Thiophene Sulfonamide Analogues against hCA I and hCA II

| Compound Type | Isoform | Inhibition Constant (Kᵢ) | IC₅₀ |

|---|---|---|---|

| Benzo[b]thiophene-5- and 6-sulfonamides | hCA I | 63-138 nM | - |

| hCA II | 6.3-8.8 nM | - | |

| Various Thiophene-based sulfonamides | hCA I | 66.49 nM - 234.99 µM | 69 nM - 70 µM |

| hCA II | 74.88 nM - 38.04 µM | 23.4 nM - 1.405 µM | |

| 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA I | 224-7544 nM | - |

| hCA II | 2.2-7.7 nM | - |

The development of isoform-selective carbonic anhydrase inhibitors (CAIs) is a critical goal in medicinal chemistry to minimize off-target effects. Structure-guided drug design, utilizing techniques like X-ray crystallography, has been instrumental in optimizing the selectivity of thiophene sulfonamides. nih.gov

By analyzing the crystal structures of these inhibitors bound to different hCA isoforms, researchers can elucidate the specific interactions responsible for binding affinity and selectivity. For example, the orientation of the inhibitor's "tail" within the enzyme's active site can significantly influence its inhibitory profile. nih.gov In one study, the tails of two different 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamide inhibitors adopted very different orientations within the hCA II active site. One inhibitor's naphthyltriazolyl moiety oriented towards the hydrophobic half of the active site, while the other's 3-cyanophenyl group pointed towards the hydrophilic half. nih.gov

This detailed structural information allows for the rational design of new analogues with modified tail structures to enhance interactions with specific residues in the target isoform's active site, thereby increasing selectivity. A series of 5-thiophene-2-sulfonamide derivatives with substituted-benzylsulfanyl moieties were designed with the aim of increasing isoform selectivity by introducing flexibility in the inhibitor's tail. nih.gov This approach led to compounds that were weak inhibitors of hCA I but effective, nanomolar inhibitors of hCA II, demonstrating successful optimization for isoform selectivity. nih.gov

Protease Inhibition (e.g., HIV Protease, Cysteine Protease)

The sulfonamide moiety is a well-established pharmacophore in the design of protease inhibitors, and its incorporation into a thiophene scaffold has been explored for antiviral and other therapeutic applications. nih.gov

While specific inhibitory data (IC₅₀ or Kᵢ values) for direct analogues of 2-(hydroxymethyl)thiophene-3-sulfonamide against HIV protease or cysteine proteases is not extensively detailed in the available literature, the broader class of sulfonamides has shown significant promise. Some clinically used HIV protease inhibitors, such as amprenavir, contain sulfonamide groups critical for their potency. nih.gov Research has also been directed towards synthesizing thiophene-containing analogues of existing HIV protease inhibitors like nelfinavir. lookchem.com Furthermore, a series of thiophene[3,2-d]pyrimidine derivatives bearing a sulfonamide group have been identified as potent inhibitors of HIV-1 reverse transcriptase, a different but crucial viral enzyme, with EC₅₀ values in the nanomolar range. nih.gov

In the context of cysteine proteases, sulfonamide derivatives have been investigated as inhibitors of caspases and cathepsins, which could be beneficial in managing inflammatory diseases. nih.gov Thioamide-containing peptides have also been designed as selective inhibitors of the cysteine protease cathepsin L. researchgate.net While these findings highlight the potential of the thiophene sulfonamide scaffold in protease inhibition, further research is needed to establish specific structure-activity relationships and inhibitory potencies for direct analogues of this compound.

Cyclooxygenase (COX-II) Enzyme Modulation

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key targets for anti-inflammatory drugs. The sulfonamide group is a hallmark of several selective COX-2 inhibitors, and thiophene-containing compounds have also demonstrated anti-inflammatory properties. nih.govnih.gov

Recent research has successfully combined these two pharmacophores to create potent and selective COX-2 inhibitors. A novel series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives were designed based on the structures of known selective COX-2 inhibitors. Within this series, the compound 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) demonstrated highly selective COX-2 inhibition with an IC₅₀ value of 0.29 µM, which was more potent than the established COX-2 inhibitor, celecoxib (B62257) (IC₅₀ = 0.42 µM). nih.gov The selectivity index (SI) for this compound was 67.24, indicating a strong preference for COX-2 over COX-1. nih.gov

Table 2: COX-2 Inhibitory Activity of a Thiophene Carboxamide Analogue

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | 19.5 | 0.29 | 67.24 |

| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 |

These findings underscore the potential of thiophene-based carboxamide and sulfonamide analogues as effective modulators of COX-2 activity, offering a promising avenue for the development of new anti-inflammatory agents.

Dihydrofolate Reductase (DHFR) and Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

The enzymes dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) are critical components of the folate biosynthetic pathway, which is essential for the synthesis of nucleic acids and certain amino acids. This pathway is a well-established target for antimicrobial agents. Sulfonamides are known to inhibit DHPS by competing with its natural substrate, para-aminobenzoic acid (pABA).

Studies have shown that combining a thiophene moiety with a sulfonamide group can lead to effective inhibitors of both DHFR and DHPS. A series of N-sulfonamide 2-pyridone derivatives designed to act as dual inhibitors demonstrated this principle. The most potent compound in this series, which incorporates a benzothiazole (B30560) sulfonylhydrazide component, exhibited significant inhibitory activity against both enzymes, with IC₅₀ values of 2.76 µg/mL for DHPS and a more potent 0.20 µg/mL for DHFR. acs.orgnih.gov

Furthermore, the investigation of thiophenyl-pyrazolyl-thiazole hybrids has identified them as promising DHFR inhibitors. Several derivatives in this class showed remarkable suppression of M. tuberculosis DHFR, with some compounds exhibiting greater potency than the reference drug trimethoprim. nih.gov

Table 3: Inhibitory Activity of Thiophene-based Analogues against DHPS and DHFR

| Compound Type | Enzyme | IC₅₀ |

|---|---|---|

| N-sulfonamide 2-pyridone derivative (11a) | DHPS | 2.76 µg/mL |

| DHFR | 0.20 µg/mL | |

| Thiophenyl-pyrazolyl-thiazole hybrid (4c) | M. tuberculosis DHFR | 4.21 µM |

| Thiophenyl-pyrazolyl-thiazole hybrid (6b) | M. tuberculosis DHFR | 5.70 µM |

| Thiophenyl-pyrazolyl-thiazole hybrid (10b) | M. tuberculosis DHFR | 10.59 µM |

| Trimethoprim (Reference) | M. tuberculosis DHFR | 6.23 µM |

These results indicate that thiophene sulfonamide analogues and related hybrids are a promising class of compounds for targeting the folate pathway, with potential applications as antimicrobial agents.

Anti-Infective Potentials

Analogues of this compound have demonstrated considerable promise as agents against a wide array of infectious organisms, including bacteria, fungi, mycobacteria, and viruses.

Thiophene-sulfonamide derivatives have been the subject of numerous studies to evaluate their efficacy against both Gram-positive and Gram-negative bacteria. The inherent structural features of thiophene, combined with the established antibacterial properties of the sulfonamide group, create a synergistic foundation for potent antimicrobial agents. researchgate.net

Research has shown that certain armed thiophene derivatives exhibit significant antibacterial activity. nih.gov For instance, in one study, thiophene derivative 7 was found to be more potent against Pseudomonas aeruginosa than the standard antibiotic gentamicin (B1671437). nih.gov The intrinsic resistance of Gram-negative bacteria, attributed to their lipopolysaccharide outer membrane, makes these findings particularly promising. nih.gov

Further investigations into thienopyrimidine–sulfonamide hybrids revealed varied efficacy. mdpi.com Compound 12ii , a cyclohexathienopyrimidine coupled with sulfadiazine, demonstrated the most notable antibacterial activity against Staphylococcus aureus and Escherichia coli. mdpi.com Another hybrid, 4ii (cyclohexathienopyrimidine–sulfadiazine), also showed mild activity against S. aureus and E. coli, with inhibition zones of 15 mm and 18 mm, respectively. mdpi.com A different series, exemplified by compound 8iii (a thienopyrimidine–sulfamethoxazole hybrid), displayed mild activity against the same strains, with Minimum Inhibitory Concentrations (MICs) of 250 µg/mL for S. aureus and 125 µg/mL for E. coli. mdpi.com

A study focusing on newly synthesized heterocyclic compounds identified two thiophene derivatives, AGR1.229 (1) and AGR1.230 (2) , with notable activity against reference strains of Acinetobacter baumannii and Escherichia coli. nih.gov Specifically, compound 2 , which has a benzamide (B126) group at position 2 and a piperidin-4-yloxy group at the meta position, achieved an MIC of 16 mg/L against both pathogens. nih.gov

Table 1: Antibacterial Activity of Selected Thiophene Analogues

| Compound | Target Organism(s) | Activity/Measurement | Reference(s) |

|---|---|---|---|

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |

| Hybrid 4ii | Staphylococcus aureus | 15 mm zone of inhibition | mdpi.com |

| Escherichia coli | 18 mm zone of inhibition | mdpi.com | |

| Hybrid 8iii | Staphylococcus aureus | MIC: 250 µg/mL | mdpi.com |

| Escherichia coli | MIC: 125 µg/mL | mdpi.com | |

| AGR1.230 (2) | Acinetobacter baumannii | MIC: 16 mg/L | nih.gov |

| Escherichia coli | MIC: 16 mg/L | nih.gov |

The development of novel antifungal agents is crucial for combating invasive fungal infections, which are associated with high morbidity and mortality due to issues like drug resistance. nih.gov Thiophene derivatives have emerged as a promising class of compounds in this area. nih.gov

A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized, showing excellent fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis). mdpi.com Notably, compound 4f exhibited an EC₅₀ of 1.96 mg/L, and compound 4a had an EC₅₀ of 4.69 mg/L, both surpassing the efficacy of commercial fungicides like flumorph (B1672888) (EC₅₀ = 7.55 mg/L) and diflumetorim (B165605) (EC₅₀ = 21.44 mg/L). mdpi.com

In another study, aromatic geranyl sulfonamide derivatives were evaluated against several phytopathogenic fungi. researchgate.net Geranyl thiofuran-sulfonamide compound 4d-2 was identified as a "star molecule" with a highly efficient fungicidal activity, recording an EC₅₀ of 18.53 mg/L against Sclerotinia sclerotiorum. researchgate.net

Furthermore, a conformational restriction strategy led to the development of 3-thiophene phenyl compounds with potent activity against pathogenic and drug-resistant fungi. nih.gov Compound 21b from this series showed excellent inhibitory activity and was also capable of preventing the formation of fungal biofilms. nih.gov Thienopyrimidine structures have also demonstrated effective antifungal activity by targeting specific fungal enzymes, which compromises cell membrane integrity. mdpi.com

Table 2: Antifungal Activity of Selected Thiophene Analogues

| Compound | Target Organism | Activity/Measurement (EC₅₀) | Reference(s) |

|---|---|---|---|

| Compound 4f | Pseudoperonospora cubensis | 1.96 mg/L | mdpi.com |

| Compound 4a | Pseudoperonospora cubensis | 4.69 mg/L | mdpi.com |

| Compound 4d-2 | Sclerotinia sclerotiorum | 18.53 mg/L | researchgate.net |

| Compound 21b | Pathogenic & Drug-Resistant Fungi | Excellent inhibitory activity | nih.gov |

Tuberculosis remains a major global health threat, exacerbated by the rise of multidrug-resistant strains. nih.gov This has spurred research into new chemical entities, with thiophene-based compounds showing significant promise. jmpas.com

A series of thiophene-benzenesulfonamide derivatives were designed as antituberculosis agents, displaying potent activity against both drug-susceptible and clinically isolated drug-resistant Mycobacterium tuberculosis. nih.gov In particular, compound 17b demonstrated an impressive minimum inhibitory concentration (MIC) of 0.023 μg/mL and showed good intracellular antimycobacterial activity in macrophages. nih.gov

Other research has identified thiophene derivatives that inhibit mycolic acid biosynthesis, a crucial process for the mycobacterial cell wall. jmpas.com Thiophenes that act as small molecule inhibitors are a key area of interest. jmpas.com For example, pyridyl chalcones incorporating a thiophene ring have been investigated for their antitubercular effects. mdpi.com The biphenyl-moiety bearing chalcone (B49325) 21 was the most active in its series against M. tuberculosis H37Rv, with an IC₉₀ value of 8.9 µM. mdpi.com Pyridyl chalcones 14 and 20 also showed potent activity, with IC₉₀ values ranging from 8.9 to 28 µM. mdpi.com

Table 3: Antitubercular Activity of Selected Thiophene Analogues

| Compound | Target Organism | Activity/Measurement | Reference(s) |

|---|---|---|---|

| Compound 17b | Drug-Resistant M. tuberculosis | MIC: 0.023 µg/mL | nih.gov |

| Chalcone 21 | M. tuberculosis H37Rv | IC₉₀: 8.9 µM | mdpi.com |

| Chalcone 14 | M. tuberculosis H37Rv | IC₉₀: 8.9–28 µM | mdpi.com |

| Chalcone 20 | M. tuberculosis H37Rv | IC₉₀: 8.9–28 µM | mdpi.com |

The structural versatility of thiophene derivatives has also led to their investigation as potential antiviral agents. Research has shown that compounds incorporating the thiophene moiety can inhibit the replication of various viruses. For example, benzothiazole-thiophene derivatives have demonstrated a significant reduction in the viral titers of Herpes Simplex Virus-1 (HSV-1) and Hepatitis C Virus (HCV).

In the development of second-generation methylenecyclopropane (B1220202) analogues of nucleosides, several compounds showed notable antiviral activity. nih.gov The guanine (B1146940) Z-isomer 5b was highly effective against human and murine cytomegalovirus (HCMV and MCMV), with EC₅₀ values between 0.27 and 0.49 µM. nih.gov The 2-amino-6-methoxypurine (B23567) analogue 5g was most effective against varicella-zoster virus (VZV) with an EC₅₀ of 3.3 µM, while the 2,6-diaminopurine (B158960) analogue 5h was active against hepatitis B virus (HBV) with an EC₅₀ of 4 µM. nih.gov

Antineoplastic and Antiproliferative Research

Thiophene derivatives have emerged as a significant class of heterocyclic compounds in the search for novel anti-cancer agents, exhibiting cytotoxic effects on various human cancer cell lines. plos.orgnih.gov

High-throughput screening has identified novel thiophene compounds with potent anticancer activity. nih.gov One such compound, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), induced cell death in lymphoma, leukemia, and other cancer cell lines at low micromolar concentrations. plos.orgnih.gov F8 was found to cause cytotoxicity with CC₅₀ values ranging from 0.805 μM to 3.05 μM across a panel of cell lines. plos.org

The cytotoxicity of bis[N-(2-propyl)carbamates] linked to thieno[i,j-g]indole scaffolds was evaluated against 60 human tumor cell lines. nih.gov Compound 3 in this series demonstrated strong growth-inhibitory activities against leukemia cancer cells and fairly good activities against certain renal and ovarian cancer cell lines. nih.gov Its analogue, compound 2 , showed selective cytotoxicity against non-small cell lung (NCI-HOP92), melanoma (MALME-3M), and ovarian (IGROV1) cancer cells, with log₁₀ GI₅₀ values of -5.66, -5.48, and -5.47, respectively. nih.gov Additionally, research into sulfonamide-based hybrids has reported IC₅₀ values ranging from 8.39 to 21.15 μM against various cancer cells.

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis)

The ability to induce apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Thiophene derivatives have demonstrated notable capabilities in this area. For instance, certain thiophene-bearing drugs can trigger apoptosis by arresting the cell cycle. nih.gov Studies on fused thienopyrimidine derivatives, which are structurally related to thiophene sulfonamides, have shown that these compounds can induce apoptosis, as evidenced by an increase in caspase-3 activity. researchgate.net

Further research into novel pyrrole-based carboxamides, which also share structural similarities, has revealed that these compounds can halt cell cycle progression, leading to an accumulation of mitotic cells and subsequent induction of apoptosis. nih.gov Similarly, a novel 5-arylalkynyl-2-benzoyl thiophene was found to arrest breast cancer cells in the G2/M phase of the cell cycle and trigger apoptosis. nih.gov These findings collectively suggest that thiophene-based structures, including analogues of this compound, are promising candidates for the development of new anticancer therapies that function by activating apoptotic pathways.

Interference with Cellular Signaling Pathways Implicated in Oncogenesis (e.g., Akt pathway, Tubulin Polymerization)

Analogues of this compound have been investigated for their ability to interfere with key signaling pathways involved in cancer development and progression.

Akt Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell metabolism, proliferation, growth, and survival, and its aberrant activation is linked to the initiation and maintenance of tumors. nih.gov Thiophene derivatives have emerged as potent inhibitors of this pathway. For example, tetra-substituted thiophenes have been identified as highly selective PI3K inhibitors. nih.gov Furthermore, novel fused thiophene derivatives have been screened as dual inhibitors of VEGFR-2 and Akt. researchgate.netmdpi.com Certain thienopyrrole and pyrrolothienopyrimidine scaffolds have demonstrated promising kinase inhibitory activity, with one compound, 4c, inhibiting VEGFR-2 and AKT with IC₅₀ values of 0.075 µM and 4.60 µM, respectively. researchgate.netmdpi.com Another compound, 3b, showed IC₅₀ values of 0.126 µM and 6.96 µM for VEGFR-2 and AKT, respectively. researchgate.netmdpi.com

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton and play a pivotal role in cell division. nih.gov Agents that disrupt microtubule dynamics are effective chemotherapeutics. nih.gov Several thiophene-based compounds have been identified as inhibitors of tubulin polymerization. A novel 5-arylalkynyl-2-benzoyl thiophene, PST-3, was shown to disrupt microtubule networks in cancer cells and suppress microtubule polymerization in vitro. nih.gov This compound binds to the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis. nih.gov Similarly, novel quinoline (B57606) sulfonamide derivatives have been discovered as tubulin polymerization inhibitors, with one compound exhibiting an IC₅₀ of 6.74 μM for tubulin polymerization. mdpi.com These findings highlight the potential of thiophene sulfonamide analogues to act as microtubule-targeting agents.

Table 1: Inhibition of Oncogenic Signaling Pathways by Thiophene Analogues

| Compound/Analogue Type | Target Pathway/Protein | Key Findings |

|---|---|---|

| Fused thienopyrrole (4c) | VEGFR-2 / AKT | IC₅₀ = 0.075 µM (VEGFR-2), 4.60 µM (AKT) researchgate.netmdpi.com |

| Fused thienopyrrole (3b) | VEGFR-2 / AKT | IC₅₀ = 0.126 µM (VEGFR-2), 6.96 µM (AKT) researchgate.netmdpi.com |

| Quinoline sulfonamide (D13) | Tubulin Polymerization | IC₅₀ = 6.74 µM mdpi.com |

| 5-arylalkynyl-2-benzoyl thiophene (PST-3) | Tubulin Polymerization | Disrupts microtubule networks; binds to colchicine (B1669291) site. nih.gov |

Neuropharmacological and Central Nervous System Applications

The versatile scaffold of thiophene sulfonamides has also led to their exploration for applications within the central nervous system.

Anticonvulsant Properties

Several studies have highlighted the anticonvulsant potential of thiophene derivatives. nih.govresearchgate.net A new class of 3,4-dialkyloxy thiophene bishydrazones was evaluated for anticonvulsant activity, with one compound emerging as particularly active with no associated neurotoxicity. capes.gov.br In another study, new hybrid compounds derived from 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione were synthesized and tested. nih.gov Some of these compounds showed significant anticonvulsant activity in the maximal electroshock (MES), 6 Hz, and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov For instance, compound 4 protected 75% of tested animals in the MES test, and compound 3 protected 50% of animals in the scPTZ test. nih.gov Furthermore, sulfonamide derivatives of thiazolidin-4-ones have also been prepared and tested, with several compounds showing promising activity against both MES and scPTZ models. nih.gov

Table 2: Anticonvulsant Activity of Thiophene Analogues

| Compound/Analogue Type | Seizure Model | Results |

|---|---|---|

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative (Compound 4) | MES | 75% protection nih.gov |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative (Compound 3) | scPTZ | 50% protection nih.gov |

| Thiazolidinone-bearing sulfonamides (4c, 4m, 4o) | MES, scPTZ | Promising activity nih.gov |

Neuroprotective Effects in Experimental Models

Beyond anticonvulsant effects, thiophene sulfonamide analogues have shown promise as neuroprotective agents. A novel phenoxy thiophene sulfonamide, B355252, was found to protect neuronal cells from glutamate-evoked excitotoxicity. nih.gov In a murine hippocampal neuronal cell line, co-treatment with B355252 at concentrations of 2, 4, and 8 μM protected against cell death caused by glutamate (B1630785) by 9.1%, 26.0%, and 61.9%, respectively. nih.gov This compound appears to exert its neuroprotective effects by blocking Ca²⁺ and reactive oxygen species (ROS) production. nih.gov

Anti-inflammatory and Analgesic Investigations

Thiophene derivatives are well-known for their anti-inflammatory and analgesic properties, with commercial drugs like Tinoridine (B109012) and Tiaprofenic acid featuring this core structure. nih.govnih.govmdpi.com Research has focused on developing nonacidic thiophene and thienopyrimidine derivatives to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

In vivo studies have demonstrated the efficacy of these analogues. In a carrageenan-induced paw edema model, one thiophene derivative at a 50 mg/kg dose showed a 58.46% inhibition of inflammation, superior to the standard drug indomethacin (B1671933) (47.73%). mdpi.com Certain nonacidic thiophene derivatives showed comparable percentage edema inhibition to indomethacin and celecoxib. nih.gov These compounds were also found to inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2) by 61.10%–74.54%. nih.gov

In terms of analgesic activity, a thiophene derivative analogue of tinoridine significantly reduced the number of abdominal contortions in the acetic acid-induced writhing test and reduced licking time in both phases of the formalin-induced nociception test. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Thiophene Analogues

| Compound/Analogue Type | Assay | Key Findings |

|---|---|---|

| Thiophene derivative (Compound 15) | Carrageenan-induced paw edema | 58.46% inhibition of inflammation mdpi.com |

| Nonacidic thiophene derivatives (2b, 7a, 7c, 7d) | PGE2 Synthesis Inhibition | 61.10%–74.54% inhibition nih.gov |

| Tinoridine analogue (Compound 31) | Acetic acid-induced writhing | Significant reduction in abdominal contortions nih.gov |

| Tinoridine analogue (Compound 31) | Formalin-induced nociception | Significant reduction in licking time nih.gov |

Additional Therapeutic Explorations

The therapeutic potential of thiophene sulfonamide analogues extends to other areas, most notably as antimicrobial agents.

Antifungal Activity

Thiophene derivatives have shown significant antifungal activity. nih.govresearchgate.netnih.govnih.govresearchgate.net One study evaluated a thiophene derivative (5CN05) which exhibited good activity against Cryptococcus neoformans with a minimum inhibitory concentration (MIC) of 17 μg/mL. researchgate.netnih.gov When embedded in a microemulsion, its activity against C. neoformans was enhanced, with an MIC of 2.2 μg/mL. researchgate.netnih.gov Other novel thiophene/furan-1,3,4-oxadiazole carboxamides have been developed as potent succinate (B1194679) dehydrogenase (SDH) inhibitors, a key target for fungicides. nih.gov Several of these compounds showed remarkable activity against Sclerotinia sclerotiorum, with EC₅₀ values ranging from 0.1 to 1.1 mg/L, superior to the commercial fungicide boscalid. nih.gov

Antibacterial Activity

The antibacterial properties of thiophene derivatives are also well-documented. nih.govfrontiersin.orgnih.govacs.org Recent studies have focused on their efficacy against drug-resistant bacteria. frontiersin.orgnih.gov Certain thiophene derivatives demonstrated bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli, with MIC₅₀ values between 8 and 32 mg/L. frontiersin.orgnih.gov One thiophene derivative was found to be more potent than the standard drug gentamicin against Pseudomonas aeruginosa. nih.gov The antibacterial mechanism of some of these compounds involves increasing membrane permeabilization and reducing the adherence of bacteria to host cells. frontiersin.orgnih.gov

Table 4: Antimicrobial Activity of Thiophene Analogues

| Compound/Analogue Type | Target Organism | Key Findings |

|---|---|---|

| Thiophene derivative (5CN05) | Cryptococcus neoformans | MIC = 17 µg/mL (as is); 2.2 µg/mL (in microemulsion) researchgate.netnih.gov |

| Thiophene/furan-1,3,4-oxadiazole carboxamide (4i) | Sclerotinia sclerotiorum | EC₅₀ = 0.140 ± 0.034 mg/L nih.gov |

| Thiophene derivatives (4, 5, 8) | Colistin-resistant A. baumannii & E. coli | MIC₅₀ = 8 - 32 mg/L frontiersin.orgnih.gov |

| Thiophene derivative (7) | Pseudomonas aeruginosa | More potent than gentamicin nih.gov |

Modulation of Endothelin Receptor Activity for Cardiovascular Disorders

The endothelin (ET) system, particularly the vasoconstrictive and mitogenic effects of endothelin-1 (B181129) (ET-1), plays a significant role in the pathophysiology of various cardiovascular diseases. nih.govresearchgate.netsonar.ch Consequently, endothelin receptor antagonists (ERAs) have emerged as a promising therapeutic class. nih.govnih.gov The sulfonamide moiety has been a key structural feature in the design of potent ERAs. nih.govacs.org

Research into the development of ERAs has led to the discovery of molecules containing a thiophene-sulfonamide scaffold. nih.gov These compounds have been investigated for their ability to block ET-A and/or ET-B receptors, thereby mitigating the detrimental effects of elevated ET-1 levels. nih.gov The modification of existing ERAs, such as bosentan, by introducing a second sulfonamide function has led to the development of bis-sulfonamides with dual ET-A/ET-B or selective ET-B receptor antagonist activity. nih.gov

The exploration of naphthalenesulfonamide derivatives has also yielded potent and orally active ET-A selective antagonists. acs.org While not directly thiophene-based, these findings highlight the versatility of the sulfonamide group in targeting endothelin receptors. The development of sitaxsentan, a thiophene-containing compound, further illustrates the importance of this heterocyclic ring in the design of selective ET-A receptor antagonists for conditions like pulmonary arterial hypertension. nih.gov

Table 2: Endothelin Receptor Antagonist Activity of Representative Sulfonamide-Based Compounds

| Compound | Receptor Selectivity | Potential Application | Reference |

| Bosentan | ET-A/ET-B | Pulmonary Arterial Hypertension | nih.gov |

| Bis-sulfonamides (e.g., 2) | Dual ET-A/ET-B or Selective ET-B | Pharmacological Tools | nih.gov |

| 5-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide | ET-A Selective | Cardiovascular Disease | acs.org |

| Sitaxsentan | ET-A Selective | Pulmonary Arterial Hypertension | nih.gov |

This table showcases examples of sulfonamide-based endothelin receptor antagonists to illustrate the role of this chemical class.

Antioxidant Activity Assessment

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of effective antioxidants a key area of research. Thiophene derivatives have demonstrated notable antioxidant properties. nih.govresearchgate.netnih.gov The ability of these compounds to scavenge free radicals is a critical measure of their antioxidant potential.

Studies on various thiophene derivatives have utilized assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging methods to quantify their antioxidant capacity. nih.gov For example, a series of 3-amino and 3-hydroxy thiophene-2-carboxamide derivatives were evaluated, with the 3-amino analogues showing significant antioxidant activity in the ABTS assay. nih.gov

In another study, the antioxidant properties of thiophene and its aminocarbonitrile derivative were compared to the standard antioxidant Trolox using the oxygen radical absorbance capacity (ORAC) method. nih.govresearchgate.net The results indicated that the aminocarbonitrile derivative of thiophene possessed a high antiperoxyradical capacity. nih.govresearchgate.net These findings highlight the potential of the thiophene ring system, a core component of this compound, as a scaffold for developing new antioxidant agents.

Table 3: Antioxidant Activity of Representative Thiophene Derivatives

| Compound | Assay | Result | Reference |

| 3-Amino thiophene-2-carboxamide (7a) | ABTS | 62.0% inhibition | nih.gov |

| 3-Hydroxy thiophene-2-carboxamide (3a) | ABTS | 54.9% inhibition | nih.gov |

| Ascorbic Acid (Standard) | ABTS | 88.44% inhibition | nih.gov |

| Thiophene | ORAC | Lower than Trolox | nih.govresearchgate.net |

| 2-Amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS) | ORAC | 5.82 (relative to Trolox) | nih.govresearchgate.net |

This table presents data for representative thiophene derivatives to demonstrate the antioxidant potential of this class of compounds.

Mechanistic Elucidation of Bioactivity at the Molecular and Cellular Levels

Identification and Validation of Specific Molecular Targets

Research has identified carbonic anhydrases (CAs) as a primary molecular target for thiophene-based sulfonamides. researchgate.netnih.gov The sulfonamide moiety (—SO₂NH₂) is crucial for this interaction, acting as a zinc-binding group within the active site of these metalloenzymes. researchgate.netnih.gov Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.

Studies on various thiophene (B33073) sulfonamide derivatives have consistently demonstrated their potent inhibitory effects against different human carbonic anhydrase (hCA) isoforms, such as hCA I, II, IV, and XII. researchgate.netnih.gov The thiophene ring and its substituents play a significant role in modulating the binding affinity and isoform selectivity of these inhibitors. researchgate.netnih.gov For instance, different substitution patterns on the thiophene ring can exploit structural differences in the active site cavities among hCA isoforms, leading to enhanced selectivity. nih.gov While direct studies on 2-(Hydroxymethyl)thiophene-3-sulfonamide are limited, the extensive research on structurally related thiophene sulfonamides strongly suggests that its mechanism of action involves the inhibition of one or more carbonic anhydrase isoforms. researchgate.net

Comprehensive Analysis of Ligand-Receptor Binding Modes and Affinities

The binding of thiophene sulfonamides to carbonic anhydrase is a well-characterized interaction. The deprotonated sulfonamide anion coordinates directly to the catalytic Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion. This coordination is the cornerstone of the inhibitory action.

Molecular docking and X-ray crystallography studies on analogous compounds have provided detailed insights into the binding modes. researchgate.netnih.gov Beyond the critical zinc-binding interaction, the thiophene ring and its substituents form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity. nih.gov These secondary interactions are crucial for determining the inhibitor's affinity (often measured by the inhibition constant, Ki) and selectivity for different CA isoforms. researchgate.netnih.gov

For example, in a study of related thiophene-based sulfonamides, the thiophene moiety was shown to play a significant role in the inhibition of the enzymes. researchgate.net Molecular modeling of these compounds indicated that they inhibit enzymes by interacting with the catalytic active site. researchgate.net The specific orientation of the 2-(hydroxymethyl) group in this compound would influence its interaction with residues at the entrance of the active site, thereby affecting its binding affinity and isoform-selectivity profile.

Kinetic and Thermodynamic Characterization of Enzymatic Inhibition

Kinetic studies on various thiophene-based sulfonamides have revealed potent inhibitory activity against key human carbonic anhydrase (hCA) isoforms. These studies typically determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Ki), which reflects the binding affinity.

For a series of related thiophene-based sulfonamides, potent inhibition was observed against hCA I and hCA II. researchgate.net The reported kinetic parameters for these analogs provide a strong basis for understanding the potential activity of this compound.

Table 1: Kinetic Inhibition Data for Representative Thiophene-Based Sulfonamides Against hCA I and hCA II

| Isozyme | IC₅₀ (nM) Range | Ki (nM) Range | Inhibition Type |

|---|---|---|---|

| hCA I | 69 - 70,000 | 66.49 - 234,990 | Noncompetitive |

| hCA II | 23.4 - 1,405 | 74.88 - 38,040 | Noncompetitive |

Data derived from a study on a series of thiophene-based sulfonamides and may not represent the specific compound of this article but are illustrative of the class. researchgate.net

The inhibition mechanism for this class of compounds against hCA I and hCA II has been characterized as noncompetitive. researchgate.net This suggests that the inhibitors can bind to the enzyme irrespective of whether the substrate is bound, a finding that points to interactions outside the immediate catalytic active site influencing the enzyme's function. researchgate.net

Dissection of Downstream Cellular Responses and Pathway Perturbations

The inhibition of carbonic anhydrases by sulfonamides can lead to significant physiological effects. By blocking the activity of CAs, these compounds disrupt the pH balance and the transport of CO₂ and bicarbonate ions in various tissues. The specific downstream cellular response depends on the isoform being inhibited and its location.

For example, inhibition of CA isoforms involved in glaucoma, such as hCA II, IV, and XII, leads to a decrease in the formation of aqueous humor in the eye, thereby reducing intraocular pressure. nih.govnih.gov This is a well-established therapeutic application for carbonic anhydrase inhibitors. nih.gov

In other contexts, such as cancer, certain CA isoforms (e.g., hCA IX and XII) are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these isoforms can disrupt the pH regulation of cancer cells, leading to anti-tumor effects. While direct cellular pathway analysis for this compound is not available, the known roles of its likely targets (carbonic anhydrases) allow for inferred pathway perturbations. Disruption of CA activity would primarily affect cellular processes sensitive to pH and ion concentration, including cellular respiration, ion transport, and metabolic regulation. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Thiophene (B33073) Ring Substitution Patterns with Biological Potency and Selectivity

The thiophene ring is a cornerstone of many pharmacologically active compounds, and its substitution pattern is a key determinant of biological effect. researchgate.net In the context of 2-(hydroxymethyl)thiophene-3-sulfonamide, modifications to the thiophene ring can significantly impact both the potency and selectivity of the molecule. For instance, the position and nature of substituents can influence the molecule's interaction with the active site of a target enzyme or receptor.

Research on various thiophene-based compounds has demonstrated that the substitution of a benzene (B151609) ring with a thiophene ring is often well-tolerated and can even lead to increased affinity for the target. nih.gov This is because the thiophene ring is considered a bioisostere of the phenyl group, meaning it has similar steric and electronic properties. nih.gov The sulfur atom in the thiophene ring can alter the electron distribution within the molecule, potentially leading to more favorable interactions with the biological target. researchgate.net

Studies on thiophene derivatives as inhibitors of various enzymes have shown that the placement of different functional groups on the thiophene ring can fine-tune their inhibitory activity. For example, in a series of thiophene derivatives targeting the IKKβ enzyme, it was found that electron-withdrawing hydrophobic groups at position 4 increased inhibitory potential. mdpi.com Similarly, for thiophene-based compounds acting as CXCR4 receptor antagonists, substitutions at positions 2 and 5 were found to be most active. mdpi.com These findings underscore the importance of the substitution pattern on the thiophene ring for achieving desired biological outcomes.

Table 1: Impact of Thiophene Ring Substitution on Biological Activity

| Substitution Position | Substituent Type | Observed Effect on Activity | Reference |

| 4 | Electron-withdrawing hydrophobic groups | Increased IKKβ inhibitory potential | mdpi.com |

| 2 and 5 | Various substituents | Most active for CXCR4 receptor antagonism | mdpi.com |

| General | Replacement of benzene ring | Often well-tolerated, can increase target affinity | nih.gov |

Functional Contributions of the Sulfonamide Group to Pharmacological Efficacy

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in a vast array of therapeutic agents, most notably as inhibitors of carbonic anhydrase (CA). nih.govmdpi.com This enzyme plays a crucial role in various physiological processes, and its inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. nih.gov The primary mechanism by which sulfonamides inhibit CA is through the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the enzyme's active site. nih.govacs.org

The efficacy of the sulfonamide group is not solely dependent on its zinc-binding ability. The orientation and interactions of the entire sulfonamide moiety within the active site are crucial. Molecular docking studies have revealed that the sulfonamide group maintains key interactions with the catalytic site of the enzyme throughout the binding process. acs.org Furthermore, the substitution on the sulfonamide nitrogen can significantly influence the inhibitory potency and isoform selectivity. youtube.com For instance, the introduction of heterocyclic rings to the N1 nitrogen of the sulfonamide has been shown to increase the potency of many sulfonamide-based drugs. youtube.com

In the broader context of drug design, the sulfonamide group is also recognized as a bioisostere of a carboxylic acid group, offering similar physicochemical properties such as pKa and the ability to act as a hydrogen bond donor and acceptor. ufrj.br This bioisosteric relationship allows for the strategic replacement of carboxylic acids with sulfonamides to improve pharmacokinetic properties or to explore new binding interactions.

Influence of the 2-Hydroxymethyl Moiety on Target Interaction and Activity

The presence of a hydroxymethyl group (-CH₂OH) at the 2-position of the thiophene ring introduces a polar, hydrogen-bonding functionality that can significantly influence the compound's interaction with its biological target. This group can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (the oxygen atom), allowing for specific and directional interactions within a binding pocket.

While direct studies on the 2-hydroxymethyl group of this specific compound are limited, the importance of such moieties is well-established in medicinal chemistry. For example, in the context of GluN2B receptor antagonists, it was observed that the presence or absence of a benzylic hydroxyl group could significantly alter binding affinity. nih.gov In some cases, the hydroxyl group is not essential for high affinity, suggesting that other interactions may be more dominant. nih.gov However, in other instances, the ability to form hydrogen bonds is a critical determinant of potency. The impact of the hydroxymethyl group is therefore highly context-dependent, relying on the specific topology and amino acid composition of the target's binding site.

Rational Design through Bioisosteric Replacement Strategies

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design. nih.govcambridgemedchemconsulting.com This approach is used to modulate a compound's potency, selectivity, and pharmacokinetic profile. ufrj.br In the case of this compound, several bioisosteric replacements could be envisioned to optimize its properties.

As previously mentioned, the thiophene ring itself is a bioisostere of a phenyl ring. nih.gov This substitution can lead to improved metabolic stability or altered electronic properties that enhance target binding. researchgate.net Another common bioisosteric replacement is the substitution of a hydrogen atom with a fluorine atom. nih.govu-tokyo.ac.jp Fluorine's small size and high electronegativity can alter the pKa of nearby functional groups and block metabolic oxidation at that position, often leading to increased potency and a longer duration of action. nih.gov

The sulfonamide group can be considered a non-classical bioisostere of a carboxylic acid. ufrj.br This allows for the exploration of different binding modes and physicochemical properties while maintaining a key acidic/hydrogen-bonding feature. The hydroxymethyl group could also be replaced by other small, polar groups such as an amine or a thiol to probe the hydrogen-bonding requirements of the target.

Table 2: Potential Bioisosteric Replacements for this compound

| Original Group | Bioisosteric Replacement | Potential Rationale | Reference |

| Thiophene Ring | Phenyl, Pyridyl | Modulate electronic properties and target interactions | nih.govcambridgemedchemconsulting.com |

| Hydrogen Atom | Fluorine, Deuterium | Enhance metabolic stability, alter pKa | nih.govu-tokyo.ac.jp |

| Sulfonamide Group | Carboxylic Acid, Tetrazole | Modify acidity and pharmacokinetic properties | ufrj.br |

| Hydroxymethyl Group | Amine, Thiol, Methoxy | Probe hydrogen bonding and polarity requirements | cambridgemedchemconsulting.com |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govaminer.org By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are most important for a desired biological effect. nih.gov

For thiophene-based inhibitors, QSAR models have been successfully developed to predict their inhibitory activity against various targets. nih.govnih.gov These models typically use molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. mdpi.comaminer.org For instance, a study on thiophene and imidazopyridine derivatives as Polo-Like Kinase 1 (PLK1) inhibitors used multivariate linear regression to build a QSAR model that could reliably predict the activity of new compounds. nih.govaminer.org The model identified key chemical features that distinguished between high and low potency inhibitors.

Similarly, 3D-QSAR studies on thiophene-3-carbonitrile-based MurF inhibitors have generated pharmacophore models that highlight the essential structural requirements for inhibitory activity. nih.gov These models can then be used to design new molecules with potentially improved binding affinity. nih.gov The development of QSAR models for this compound and its analogs would be a valuable tool for guiding the rational design of more potent and selective compounds.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. For 2-(Hydroxymethyl)thiophene-3-sulfonamide, these calculations offer a window into its intrinsic stability, reactivity, and spectroscopic behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.comresearchgate.net

For thiophene (B33073) sulfonamide derivatives, studies have shown that the HOMO is typically localized over the thiophene ring and the sulfonamide group, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the thiophene and adjacent functionalities, marking the likely regions for nucleophilic attack. In a computational study of various thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were found to be in the range of 3.44 to 4.65 eV, indicating good stability of these compounds. mdpi.com While specific values for this compound are not available, theoretical calculations based on related structures suggest a significant energy gap, implying a stable molecular configuration.

Table 1: Theoretical Frontier Molecular Orbital Properties of this compound (Inferred from related compounds)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

| Note: These values are estimations based on computational studies of structurally similar thiophene sulfonamide derivatives and have not been experimentally verified for this specific compound. |

Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include the electrophilicity index (ω), chemical hardness (η), and electronic chemical potential (μ).

Chemical Hardness (η) is a measure of the molecule's resistance to deformation of its electron cloud. It is calculated as (E_LUMO - E_HOMO) / 2.

Electronic Chemical Potential (μ) indicates the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is calculated as μ² / (2η).

Studies on related thiophene sulfonamides have demonstrated how these descriptors can be used to compare the reactivity of different derivatives. mdpi.comresearchgate.net For this compound, it is anticipated that the presence of the electron-withdrawing sulfonamide group and the electron-donating hydroxymethyl group on the thiophene ring will significantly influence these reactivity parameters.

Table 2: Predicted Global Reactivity Descriptors for this compound (Theoretical)

| Descriptor | Formula | Predicted Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.25 - 2.75 eV |

| Electronic Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.75 to -4.75 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.55 - 4.45 eV |

| Note: These values are theoretical estimations based on data from analogous compounds and require experimental validation. |

Computational methods can simulate spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectra, with a high degree of accuracy. mdpi.com These simulations are invaluable for interpreting experimental spectra and confirming the molecular structure.

FT-IR Spectroscopy: Theoretical vibrational frequency calculations can predict the characteristic stretching and bending modes of the functional groups present in this compound. For instance, the O-H stretch of the hydroxymethyl group, the N-H stretches of the sulfonamide, the S=O stretches, and the C-S stretches of the thiophene ring would all have predictable wavenumber ranges. In related sulfonamides, the S=O and S-NH2 bond lengths are calculated to be around 1.42 Å and 1.64 Å, respectively. mdpi.com The bond angles for O=S–NH2 and O=S=O are typically found to be in the ranges of 105.04–111.26° and 120.46–121.18°, respectively. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption maxima (λ_max) in the UV-Vis spectrum. For thiophene derivatives, these transitions are typically π → π* in nature, originating from the conjugated system of the thiophene ring. The calculated UV-Vis spectra for similar compounds often show good agreement with experimental data. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions with biological targets. nih.govnih.gov For this compound, MD simulations can explore its accessible conformations in different solvent environments and analyze the stability of its binding to a specific protein target. Such simulations are crucial for understanding the structural basis of its potential biological activity and for refining the design of more potent analogs. Studies on other thiophene derivatives have utilized MD simulations to confirm the stability of ligand-protein complexes, showing minimal deviation in the root mean square deviation (RMSD) over the simulation period. nih.gov

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govresearchgate.net This method is instrumental in virtual screening campaigns to identify potential drug candidates from large compound libraries. For this compound, docking studies can elucidate its binding mode within the active site of a target enzyme, such as carbonic anhydrase, which is a known target for sulfonamide drugs. The docking scores, which estimate the binding affinity, along with the analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts, can help in prioritizing this compound for further biological evaluation. nih.govmdpi.com Docking studies on similar thiophene sulfonamides have revealed docking scores ranging from -6 to -12 kcal/mol, indicating strong binding potential. nih.govresearchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. nih.gov In silico tools can predict these properties based on the molecular structure, helping to identify potential liabilities early on. For this compound, ADME predictions would involve calculating parameters such as lipophilicity (LogP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are often guided by established rules like Lipinski's Rule of Five. nih.gov Computational ADME studies on related sulfonamide hybrids have shown that many of these compounds exhibit drug-like characteristics with minimal predicted toxicity. researchgate.netnih.gov

Table 3: Predicted ADME Properties for this compound (In Silico)

| Property | Predicted Value/Characteristic |

| Molecular Weight | ~193.24 g/mol |

| LogP | 1.0 - 2.0 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Oral Bioavailability | Good (predicted) |

| Lipinski's Rule of Five | Compliant (predicted) |

| Note: These properties are predicted using computational models and require experimental verification. |

Machine Learning and Artificial Intelligence Applications in Thiophene Sulfonamide Research

Research Findings

Recent studies highlight the diverse applications of machine learning in the context of sulfonamide research, ranging from identifying new antimicrobial agents to optimizing reaction conditions.

One prominent area of research is the use of ML to identify novel sulfonamide-like compounds. A study focused on discovering new antimicrobial agents from phytochemicals utilized several ML models to screen a large library of natural compounds. researchgate.net The models were trained on data from known sulfonamide drugs to learn the key molecular features associated with their antibacterial activity. researchgate.net This approach successfully identified a promising phytochemical candidate for further development. researchgate.net

| Machine Learning Model | Prediction Accuracy | Notes |

| Artificial Neural Network (ANN) | 99.55% | Predicted Kaempferol-3-O-P-D-glucoside as a potential sulfonamide-like drug. researchgate.net |

| Random Forest (RF) | 99.30% | Also predicted Kaempferol-3-O-P-D-glucoside as a potential candidate. researchgate.net |

| Support Vector Machine (SVM) | 99.33% | Did not identify any phytochemicals as potential sulfonamide drugs in this study. researchgate.net |

Another application of machine learning is in predicting the performance of chemical reactions. For instance, a random forest algorithm was successfully used to predict the reaction yield in the electrochemical synthesis of sulfonamides. tue.nl By using molecular descriptors as inputs, the model provided significantly better predictive performance than traditional linear regression analysis, demonstrating its value in optimizing synthetic methods. tue.nl

Furthermore, ML models are employed to predict the environmental behavior of sulfonamide antibiotics. Research has been conducted on predicting the adsorption of these antibiotics by biochar, an important factor in their environmental fate. nih.gov By using a Wasserstein generative adversarial network (WGAN) to augment the training data, the performance of an extreme gradient boosting model was significantly improved, providing new insights into the remediation of sulfonamides from water sources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, a foundational method in computational chemistry, have also been applied to thiophene analogs to understand the structural requirements for their anti-inflammatory activity. nih.govresearchgate.net These studies revealed the critical role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating biological activity. nih.gov Such insights are invaluable for designing new thiophene-based anti-inflammatory agents. nih.govnih.gov

| Research Area | Machine Learning/Computational Approach | Key Findings | Reference |

| Antimicrobial Discovery | QSAR, Random Forest, ANN, SVM | Identified a phytochemical with potential sulfonamide-like antibiotic properties. High prediction accuracies were achieved. | researchgate.net |

| Synthesis Optimization | Random Forest | Predicted reaction yield in electrochemical synthesis with high accuracy, outperforming linear regression. | tue.nl |

| Environmental Fate | Extreme Gradient Boosting with WGAN | Improved prediction of sulfonamide adsorption by biochar, aiding in environmental remediation strategies. | nih.gov |

| Anti-inflammatory Agents | QSAR, Hansch Analysis | Electronic properties (ELUMO, dipole moment) were found to be dominant in modulating the anti-inflammatory activity of thiophene analogs. | nih.gov |

| Anticancer Activity | K-Nearest Neighbour (KNN) | Used docking scores as features to predict the anticancer activity of quinolinesulfonamide-triazole hybrids. | mdpi.com |

These examples underscore the transformative potential of AI and machine learning in the study of thiophene sulfonamides. By enabling rapid screening, prediction of properties, and optimization of processes, these advanced computational methods are paving the way for the accelerated discovery and development of new therapeutic agents and materials. frontiersin.orgnih.gov

Preclinical Research and Translational Considerations

In Vitro Efficacy Validation in Complex Biological Systems

Initial validation of the therapeutic potential of 2-(Hydroxymethyl)thiophene-3-sulfonamide involves comprehensive in vitro testing to understand its effects within controlled, complex biological environments. This step is crucial for elucidating the mechanism of action and establishing a preliminary efficacy profile before advancing to more complex living systems.

The sulfonamide moiety is a well-established pharmacophore known for its ability to inhibit specific enzymes. nih.gov A primary area of investigation for thiophene-based sulfonamides has been their potent inhibitory effects on carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. nih.gov A study focusing on a series of thiophene-based sulfonamides demonstrated significant inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II), which were isolated from human erythrocytes. nih.gov The findings from this research revealed that these compounds exhibited potent, noncompetitive inhibition of both isoenzymes at nanomolar to low micromolar concentrations. nih.gov The thiophene (B33073) ring and the sulfonamide group were identified as playing crucial roles in this enzyme inhibition. nih.gov

The in vitro efficacy of these compounds was quantified using standard biochemical assays to determine their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values. These parameters are essential for comparing the potency of different derivatives and understanding their structure-activity relationship.

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isozymes by Thiophene-Based Sulfonamides

| Isoenzyme | IC₅₀ Range | Kᵢ Range | Inhibition Type |

|---|---|---|---|

| hCA-I | 69 nM – 70 µM | 66.49 ± 17.15 nM – 234.99 ± 15.44 µM | Noncompetitive |

| hCA-II | 23.4 nM – 1.405 µM | 74.88 ± 20.65 nM – 38.04 ± 12.97 µM | Noncompetitive |

Data derived from a study on various thiophene-based sulfonamides. nih.gov

Beyond enzyme inhibition, thiophene analogues have also been assessed for their cytotoxic potential against various cancer cell lines. nih.gov For instance, certain thiophene derivatives linked to thieno[i,j-g]indole scaffolds have shown strong growth-inhibitory activities against leukemia cells and notable activity against some renal and ovarian cancer cell lines in in vitro screenings. nih.gov Such studies utilize assays that measure cell viability and proliferation to determine the concentration-dependent effects of the compounds on cancer cells.

In Vivo Proof-of-Concept Studies in Relevant Animal Models